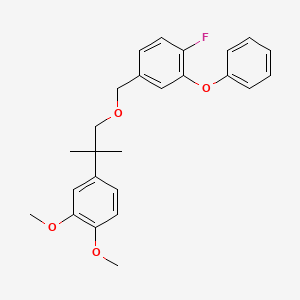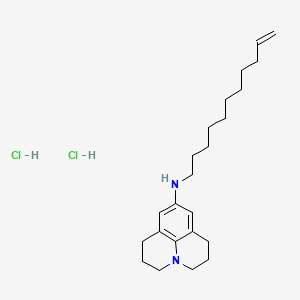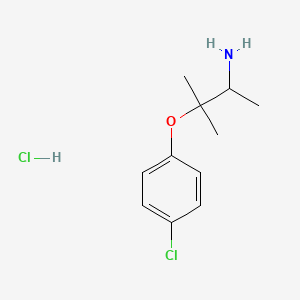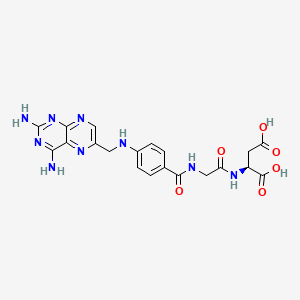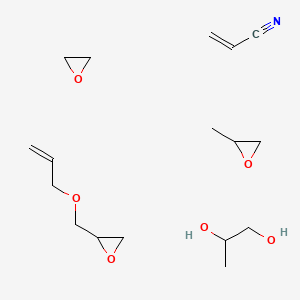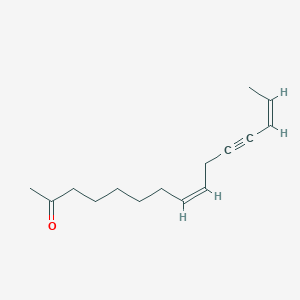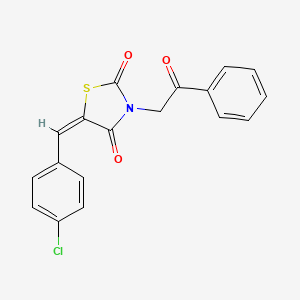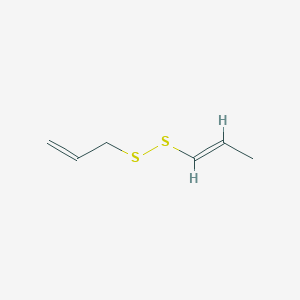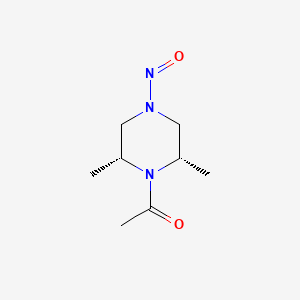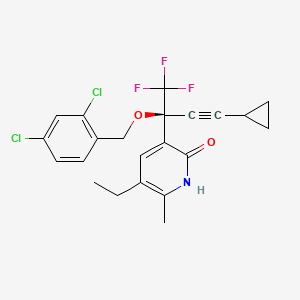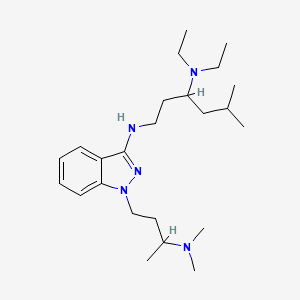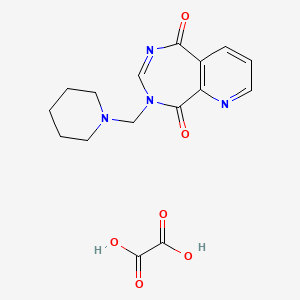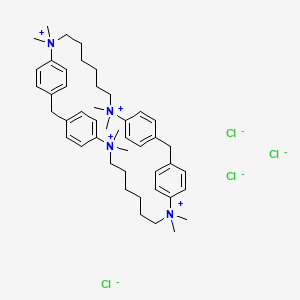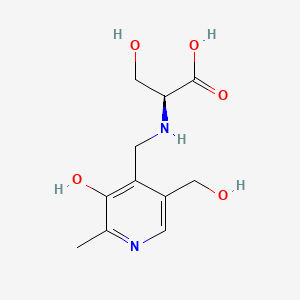
Pyridoxine serinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridoxine is essential for various metabolic processes in the human body, including amino acid metabolism, neurotransmitter synthesis, and lipid metabolism . Pyridoxine serinate, specifically, has been studied for its potential antioxidant properties and its role in inhibiting reactions promoted by oxygen, thus avoiding oxidation and deterioration of ingredients .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine serinate typically involves the reaction of pyridoxine with serine under specific conditions. The process may include steps such as protection of hydroxyl groups, activation of carboxyl groups, and coupling reactions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of pyridoxine and its derivatives, including this compound, often involves large-scale chemical synthesis using methods that ensure high yield and purity. The production process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridoxine serinate can undergo various chemical reactions, including:
Oxidation: Conversion to pyridoxal or pyridoxal phosphate.
Reduction: Formation of pyridoxamine.
Substitution: Replacement of functional groups to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.
Major Products:
Oxidation: Pyridoxal, pyridoxal phosphate.
Reduction: Pyridoxamine.
Substitution: Various pyridoxine derivatives with modified functional groups.
Applications De Recherche Scientifique
Pyridoxine serinate has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Plays a role in cellular metabolism and enzyme function.
Mécanisme D'action
Pyridoxine serinate exerts its effects primarily through its conversion to pyridoxal phosphate, an active coenzyme involved in numerous enzymatic reactions. Pyridoxal phosphate acts as a cofactor for enzymes involved in amino acid metabolism, neurotransmitter synthesis, and lipid metabolism. It also plays a role in the regulation of gene expression and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Pyridoxal: Another form of vitamin B6, involved in similar metabolic processes.
Pyridoxamine: A derivative of pyridoxine with distinct biological functions.
Pyridoxal phosphate: The active coenzyme form of vitamin B6.
Comparison: Pyridoxine serinate is unique in its specific antioxidant properties and its ability to inhibit oxidation in various formulations. While pyridoxal and pyridoxamine share similar metabolic roles, this compound’s distinct chemical structure allows it to be used in specialized applications, particularly in the cosmetic industry .
Propriétés
Numéro CAS |
14942-12-2 |
|---|---|
Formule moléculaire |
C11H16N2O5 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
(2S)-3-hydroxy-2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C11H16N2O5/c1-6-10(16)8(7(4-14)2-12-6)3-13-9(5-15)11(17)18/h2,9,13-16H,3-5H2,1H3,(H,17,18)/t9-/m0/s1 |
Clé InChI |
DUJPDBHMHIVXOJ-VIFPVBQESA-N |
SMILES isomérique |
CC1=NC=C(C(=C1O)CN[C@@H](CO)C(=O)O)CO |
SMILES canonique |
CC1=NC=C(C(=C1O)CNC(CO)C(=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


